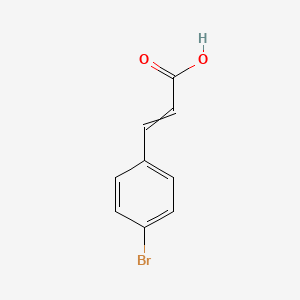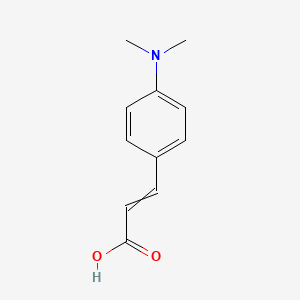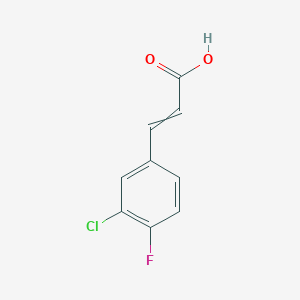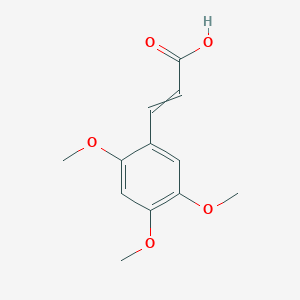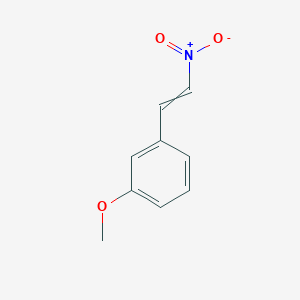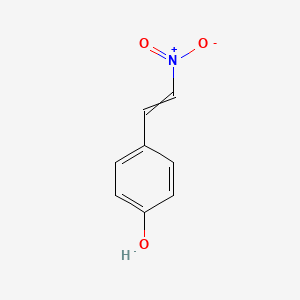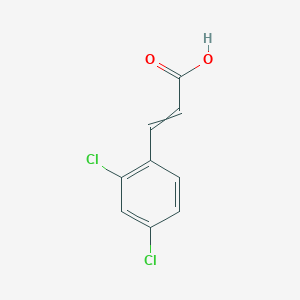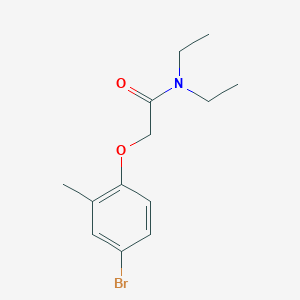
4-Bromo-2-methyl-1-propoxybenzene
Overview
Description
4-Bromo-2-methyl-1-propoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a brominated aromatic compound that features a propoxy group (-OCH2CH2CH3) attached to the benzene ring, along with a bromine atom and a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution (EAS): One common method to synthesize this compound involves the EAS reaction of 2-methylphenol with propyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a bromonium ion intermediate, followed by the substitution of a hydrogen atom on the benzene ring.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of 4-bromophenol with propyl bromide in the presence of a strong base such as sodium hydride (NaH). This method typically requires higher temperatures and longer reaction times compared to the EAS method.
Industrial Production Methods: The industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, such as 4-bromo-2-methyl-1-propoxybenzoic acid.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 4-methyl-1-propoxybenzene.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) and ammonia (NH3), can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Bromo-2-methyl-1-propoxybenzoic acid.
Reduction: 4-Methyl-1-propoxybenzene.
Substitution: 4-Hydroxy-2-methyl-1-propoxybenzene and 4-Amino-2-methyl-1-propoxybenzene.
Scientific Research Applications
4-Bromo-2-methyl-1-propoxybenzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Bromo-2-methyl-1-propoxybenzene is similar to other brominated aromatic compounds, such as 1-bromo-2-methyl-4-propoxybenzene and 2-bromo-4-methyl-1-propoxybenzene. its unique combination of functional groups and positions on the benzene ring distinguishes it from these compounds. The presence of the propoxy group at the 1-position and the bromine atom at the 4-position contributes to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
1-Bromo-2-methyl-4-propoxybenzene
2-Bromo-4-methyl-1-propoxybenzene
2-Bromo-1-methyl-4-propoxybenzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-bromo-2-methyl-1-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXYPUDNQMEFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


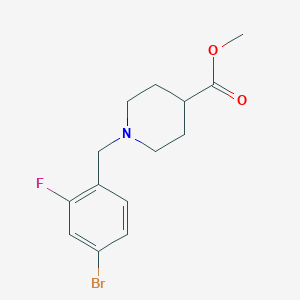

![2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone](/img/structure/B7859531.png)
![Methyl 3-[(ethanesulfonyl)amino]benzoate](/img/structure/B7859538.png)
![3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B7859548.png)
